4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid

Description

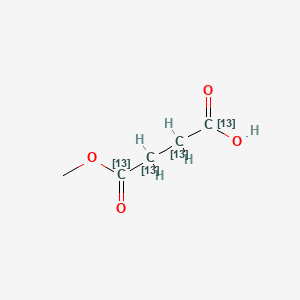

4-Methoxy-4-oxo(1,2,3,4-13C4)butanoic acid is a stable isotope-labeled derivative of butanoic acid, featuring a methoxy (-OCH₃) and oxo (=O) group at the 4th carbon position. The compound is uniformly labeled with carbon-13 (13C) isotopes at all four positions in the butanoic acid backbone, making it a critical tool for tracing metabolic pathways, environmental analysis, and quantitative mass spectrometry studies. Its structural uniqueness lies in the combination of isotopic enrichment and functional groups, which influence its reactivity, solubility, and analytical performance compared to non-labeled or differently substituted analogs.

Properties

IUPAC Name |

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/i2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRMYOQETPMYQX-LBHFFFFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)[13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid typically involves the introduction of the methoxy and keto groups onto a butanoic acid backbone. One common method involves the reaction of 4-chlorobutanoic acid with methanol in the presence of a base, followed by oxidation to introduce the keto group. The isotopic labeling is achieved by using carbon-13 enriched starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

Oxidation: 4-methoxy-4-oxobutanoic acid can be converted to 4-methoxy-4-oxobutanoic acid.

Reduction: The reduction of the keto group yields 4-methoxy-4-hydroxybutanoic acid.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid has several applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Investigated for its potential role in drug development and metabolic pathway elucidation.

Industry: Utilized in the synthesis of labeled pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The methoxy and keto groups can participate in various biochemical reactions, providing insights into enzyme activities and metabolic fluxes .

Comparison with Similar Compounds

Isotope-Labeled Perfluoroalkyl Acids

Perfluoro-n-[1,2,3,4-13C4]butanoic acid (13C4-PFBA)

- Structure: A perfluorinated butanoic acid with 13C labeling at all four carbons.

- Applications : Widely used as a certified reference material (CRM) for environmental PFAS (per- and polyfluoroalkyl substances) analysis .

- Analytical Performance : In EPA Method 1633, 13C4-PFBA demonstrates 88% accuracy and 4% relative standard deviation (%RSD) during recovery studies in water samples .

- Key Difference : Unlike the target compound, 13C4-PFBA lacks methoxy and oxo groups, making it highly resistant to degradation but less suitable for studying oxygen-sensitive metabolic pathways.

Perfluoro-n-[1,2,3,4-13C4]heptanoic acid (13C4-PFHpA)

- Structure : A longer-chain perfluoroalkyl acid (7 carbons) with 13C labeling.

- Performance : Shows higher recovery (107%) but similar %RSD (4%) in PFAS analysis .

- Comparison : The longer chain increases lipophilicity, whereas the target compound’s shorter chain and polar groups enhance aqueous solubility.

Non-Perfluorinated Isotope-Labeled Analogs

2-Hydroxy-4-(methylthio)butanoic-1,2,3,4-13C4 acid

- Structure : Features a hydroxyl (-OH) and methylthio (-SCH₃) group at positions 2 and 4, respectively, with 13C labeling.

- Applications : Used in feed additive research and sulfur metabolism studies.

- Safety : Requires strict handling precautions (e.g., P210: avoid heat sources) due to reactivity of the thioether group .

- Contrast : The methoxy group in the target compound reduces reactivity compared to the methylthio group, making it more stable in oxidative environments.

Fmoc-Asp(OtBu)-OH-13C4,15N

Functional Group Analogs

4-Oxo-4-(phenethyloxy)butanoic Acid

- Structure : Substituted with a phenethyloxy group and oxo group at position 4.

- Applications : Serves as a drug impurity reference standard .

- Comparison : The phenethyloxy group introduces aromaticity and higher lipophilicity, whereas the methoxy group in the target compound offers better metabolic stability.

4-(2,5-Dimethoxyphenyl)butanoic Acid

- Structure: A butanoic acid derivative with a dimethoxyphenyl substituent.

- Properties : Melting point 67–71°C, density 1.133 g/cm³, and vapor pressure 4.37E-06 mmHg at 25°C .

- Contrast : The aromatic ring increases molecular weight (224.25 g/mol) and alters solubility compared to the target compound’s aliphatic structure.

Analytical Performance Data

*†Estimated based on structural analogs.

Biological Activity

4-Methoxy-4-oxo(1,2,3,4-13C4)butanoic acid (CAS No. 878205-29-9) is a carbon-13 isotopically labeled derivative of butanoic acid. This compound features a methoxy group and a keto group at the fourth carbon position, making it valuable in various scientific applications, particularly in metabolic studies and mechanistic investigations. The isotopic labeling allows researchers to trace carbon atom incorporation and transformation in biological systems.

The synthesis of this compound typically involves the introduction of the methoxy and keto groups onto a butanoic acid backbone. Common synthetic routes include:

- Reaction of 4-chlorobutanoic acid with methanol in the presence of a base.

- Oxidation of the resulting product to introduce the keto group.

- Use of carbon-13 enriched starting materials for isotopic labeling.

These methods ensure high purity and yield suitable for research applications.

The biological activity of this compound is primarily studied through its incorporation into metabolic pathways. The compound can participate in various biochemical reactions due to its functional groups:

- Methoxy Group : Can be oxidized to form a carboxylic acid.

- Keto Group : Can be reduced to form a hydroxyl group or participate in nucleophilic substitution reactions.

This versatility allows researchers to explore enzyme activities and metabolic fluxes within biological systems.

Applications in Research

The compound has several significant applications across different fields:

- Metabolic Studies : Used as a tracer to study carbon metabolism in organisms. Its isotopic labeling facilitates tracking within metabolic pathways.

- NMR Spectroscopy : Serves as a labeled compound for studying reaction mechanisms and molecular structures.

- Drug Development : Investigated for potential therapeutic roles due to its structural properties that may influence biological interactions.

Case Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in Escherichia coli. The compound was incorporated into lipid biosynthesis pathways, allowing researchers to elucidate the flow of carbon atoms during fatty acid synthesis. Results indicated significant incorporation rates and provided insights into metabolic regulation under varying nutrient conditions.

Case Study 2: NMR Analysis

In another investigation focused on reaction mechanisms, researchers employed this compound in NMR spectroscopy to analyze enzymatic reactions involving ketone reduction. The isotopic labeling enabled detailed observation of reaction intermediates and kinetics, enhancing understanding of enzyme specificity and efficiency.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H8O4 |

| CAS Number | 878205-29-9 |

| Isotopic Labeling | Carbon-13 enriched |

| Primary Applications | Metabolic tracing, NMR spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.